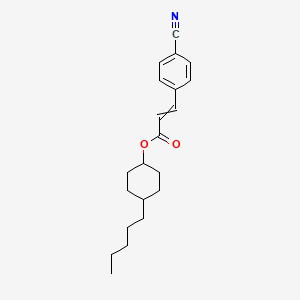![molecular formula C15H16O2S2 B14372655 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol CAS No. 90884-25-6](/img/structure/B14372655.png)
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is an organic compound that features a phenolic structure with sulfanylpropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenolic compound reacts with a sulfanylpropyl halide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for halogenation reactions). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or thiols.
Scientific Research Applications
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol has several scientific research applications:
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity . Additionally, the sulfanylpropyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonyldiphenol:
3-(4-Hydroxyphenyl)-1-propanol: Another phenolic compound with a propyl group, used in similar research and industrial applications.
Uniqueness
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is unique due to the presence of both phenolic and sulfanylpropyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound for research and industrial use.
Properties
CAS No. |
90884-25-6 |
|---|---|
Molecular Formula |
C15H16O2S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)sulfanylpropylsulfanyl]phenol |
InChI |
InChI=1S/C15H16O2S2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9,16-17H,1,10-11H2 |
InChI Key |
FBEZGURIIDZGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCCCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



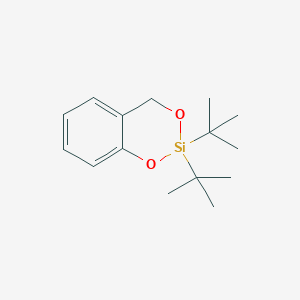
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
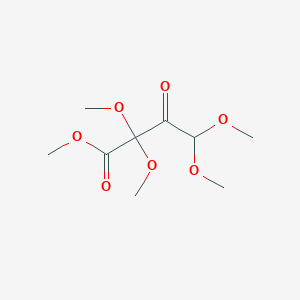
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
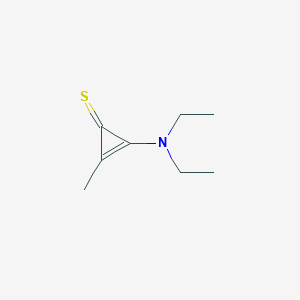
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
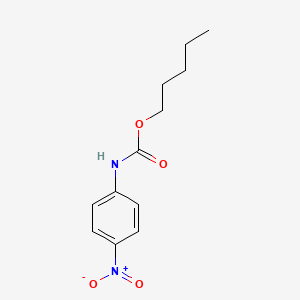
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
